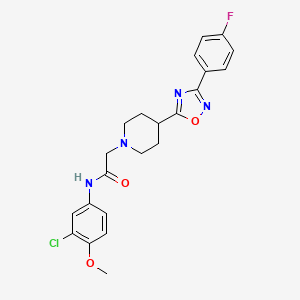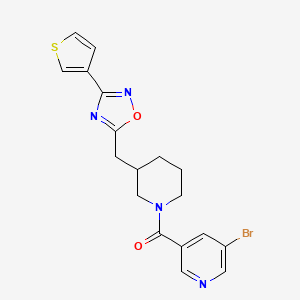![molecular formula C20H18BrN3S B2948548 2-(benzylsulfanyl)-7-(4-bromophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338402-39-4](/img/structure/B2948548.png)
2-(benzylsulfanyl)-7-(4-bromophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzylsulfanyl)-7-(4-bromophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrole ring, which is a five-membered ring with one nitrogen atom . The benzylsulfanyl and bromophenyl groups are attached to the pyrimidine ring, and a methyl group is attached to the pyrrole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and pyrrole rings suggests that the compound may exhibit aromaticity, a property associated with increased stability .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .Scientific Research Applications
Antidiabetic Activity
Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their potential to reduce blood glucose levels, which could be beneficial in treating conditions like hyperglycemia and diabetes-related disorders .
Antioxidant and Anticancer Activity
Some pyrrolo[2,3-d]pyrimidine derivatives have been evaluated as lipoxygenase inhibitors with potential antioxidant and anticancer activities .
Antibacterial and Antiviral Properties
Derivatives of pyrrolo[2,3-d]pyrimidines have shown promise in antibacterial and antiviral applications due to their polyfunctional nature .
Anti-inflammatory and Analgesic Effects
These compounds may also possess anti-inflammatory and analgesic properties, making them candidates for pain management and treatment of inflammation-related conditions .
Kinase Inhibition
Pyrrolo[2,3-d]pyrimidine derivatives have been explored as targeted kinase inhibitors (TKIs), which are important in the development of treatments for various cancers .
Design and Synthesis for Anticancer Research
The design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives involving chlorine atoms and trichloromethyl groups have been studied using microwave techniques for potential anticancer applications .
Mechanism of Action
Benzylsulfanyl Group
The benzylsulfanyl group is a common functional group in organic chemistry, consisting of a benzene ring attached to a sulfur atom, which is in turn attached to an alkyl group . Compounds with this group often exhibit various biological activities, including antitumor and antibacterial effects .
Bromophenyl Group
The bromophenyl group is a type of brominated phenol. Bromophenols are organic compounds that consist of a phenol molecule substituted with one or more bromine atoms . They are often used in the synthesis of pharmaceuticals and dyes .
Pyrrolo[2,3-d]pyrimidine Core
Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds. They have been found to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-7-(4-bromophenyl)-4-methyl-5,6-dihydropyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3S/c1-14-18-11-12-24(17-9-7-16(21)8-10-17)19(18)23-20(22-14)25-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDXIBKAHBSOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SCC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-7-(4-bromophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-((4-ethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948465.png)
![2-(2,4-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2948466.png)
![3-allyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2948467.png)
![N-(3,5-dimethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2948470.png)
![2-{2,4,5-Trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetic acid](/img/structure/B2948472.png)

![1-(4-(tert-butyl)phenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2948477.png)
![1-Phenylmethoxy-8-(2,2,2-trifluoroacetyl)-8-azaspiro[3.5]nonan-3-one](/img/structure/B2948478.png)
![5-ethoxy-6-ethyl-3-(4-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948479.png)
![2-Bromo-N-[(1-ethylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2948480.png)


![2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948485.png)
![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2948486.png)